molecular formula C13H16O5S B13750504 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate CAS No. 117036-93-8

2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate

Cat. No.: B13750504
CAS No.: 117036-93-8
M. Wt: 284.33 g/mol
InChI Key: PBCNRAXRWSXTOT-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate is an organic compound with a complex structure that includes a benzenesulfonyl group, a prop-2-en-1-yl group, and an ethyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate typically involves the reaction of benzenesulfonyl chloride with an appropriate allylic alcohol under basic conditions to form the benzenesulfonylmethyl intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.

    Substitution: The allylic position is reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce hydrocarbons with the removal of the sulfonyl group .

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in medicinal chemistry for drug development .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(phenylsulfonyl)methyl]acrylate: Similar structure but with an acrylate group instead of a carbonate.

    Benzenesulfonylmethyl derivatives: Various derivatives with different functional groups attached to the benzenesulfonylmethyl moiety.

Uniqueness

2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate is unique due to the combination of the benzenesulfonyl group with an allylic carbonate.

Properties

CAS No.

117036-93-8

Molecular Formula

C13H16O5S

Molecular Weight

284.33 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)prop-2-enyl ethyl carbonate

InChI

InChI=1S/C13H16O5S/c1-3-17-13(14)18-9-11(2)10-19(15,16)12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3

InChI Key

PBCNRAXRWSXTOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC(=C)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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